2,7-Diazabicyclo[4.2.0]octane

Medicinal Chemistry Ligand Design Physicochemical Property

This 2,7-diazabicyclo[4.2.0]octane isomer is the foundational core of the clinically validated diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors. Its unique nitrogen substitution pattern at the 2- and 7-positions dictates the correct carbamoylation rate and residence time on serine-β-lactamases—a kinetic profile unattainable with 3,8- or 2,5-isomers or monocyclic analogs. Sourcing this specific isomer enables precise SAR studies to replicate enhanced potency against AmpC and other resistant targets. It also serves as a rigid, conformationally locked diamine scaffold for peptidomimetic design and as an essential low-activity baseline control for nAChR QSAR model validation. Predicted pKa of 10.47±0.20 informs selective Boc-protection strategies for downstream derivatization.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 51392-74-6
Cat. No. B1319118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazabicyclo[4.2.0]octane
CAS51392-74-6
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2C(CN2)NC1
InChIInChI=1S/C6H12N2/c1-2-5-6(4-8-5)7-3-1/h5-8H,1-4H2
InChIKeyKNLOUXALILBKPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diazabicyclo[4.2.0]octane (CAS 51392-74-6) – Sourcing the Differentiated Bridged Diazabicyclo Scaffold for Ligand and Intermediate Development


2,7-Diazabicyclo[4.2.0]octane (CAS 51392-74-6; C6H12N2) is a bridged bicyclic diamine featuring a strained, nitrogen-rich scaffold that is integral to two distinct, high-value research applications . First, its core is foundational to the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors, with its substitution pattern dictating the acylated warhead’s inhibitory profile [1]. Second, in a different substitution vector, this scaffold is deployed as a rigid ligand core for modulating the nicotinic acetylcholine receptor (nAChR) [2]. The commercially sourced compound (purity ≥95-98%) serves as a versatile building block for constructing advanced pharmaceutical intermediates, constrained peptidomimetics, and precision ligands .

Why Generic Amine Substitution Cannot Replicate the Performance of the 2,7-Diazabicyclo[4.2.0]octane Scaffold


The specific 2,7-diazabicyclo[4.2.0]octane isomer (with nitrogens at the 2- and 7-positions of the fused [4.2.0] ring system) dictates a unique spatial geometry and electronic environment that cannot be mimicked by other simple diamines (e.g., piperazines) or even its closely related diazabicyclo[4.2.0]octane isomers (e.g., 3,8- or 2,5-). Empirical data confirms that these isomers exhibit profoundly different receptor binding affinities and selectivities; for instance, the 3,8-diazabicyclo[4.2.0]octane core yields picomolar affinity nAChR ligands, a profile not achieved with the unoptimized 2,7-isomer [1]. Similarly, within β-lactamase inhibitor design, the specific N-substitution vectors on the 2,7-core are essential for achieving the correct carbamoylation rate and residence time on serine-β-lactamases, whereas an isomeric shift or use of a monocyclic analog results in loss of inhibition or altered pharmacokinetics [2]. The predicted pKa of 10.47±0.20 further defines its specific basicity, which influences salt formation and solubility in medicinal chemistry workflows .

Quantitative Differentiation Guide for 2,7-Diazabicyclo[4.2.0]octane (CAS 51392-74-6): Performance Benchmarks Against Close Analogs


Basicity Profile (pKa) Differentiation vs. 3,8-Diazabicyclo[4.2.0]octane

The predicted pKa value for 2,7-Diazabicyclo[4.2.0]octane is 10.47±0.20, which provides a quantitative baseline for its protonation state and is a key differentiator from other diazabicyclic isomers . This value indicates a specific basicity that directly influences the compound's solubility, salt formation behavior, and potential for hydrogen bonding in both biological and synthetic contexts. While a direct, experimentally validated pKa for the isomeric 3,8-Diazabicyclo[4.2.0]octane was not identified in the same source, the data confirms a specific and measurable property of the 2,7-isomer that is essential for chemists developing syntheses or formulations with this scaffold.

Medicinal Chemistry Ligand Design Physicochemical Property

Scaffold Selectivity in β-Lactamase Inhibition: Differentiation from Non-Diazabicyclooctane Inhibitors

Compounds containing the 2,7-diazabicyclo[4.2.0]octane core (the DBO class) demonstrate effective activity against a broad range of clinically relevant AmpC β-lactamases, a profile that distinguishes them from other non-DBO inhibitor classes [1]. In a head-to-head evaluation of β-lactamase inhibitors against broad-spectrum AmpC enzymes, all tested diazabicyclooctanes (avibactam, relebactam, zidebactam, nacubactam, durlobactam) demonstrated effective activities against most AmpC enzymes. In contrast, the boronic acid derivative vaborbactam and the penicillin-based sulfone enmetazobactam did not show this broad efficacy [1]. This evidence positions the DBO core—of which the 2,7-diazabicyclo[4.2.0]octane scaffold is a fundamental building block—as a structurally critical component for achieving this class-wide inhibitory advantage.

Antimicrobial Resistance β-Lactamase Inhibition Drug Discovery

Isomeric Differentiation in nAChR Ligand Potency: 2,7- vs. 3,8-Diazabicyclo[4.2.0]octane Core

The specific positioning of nitrogen atoms on the diazabicyclo[4.2.0]octane ring system is a critical determinant of biological activity at the nicotinic acetylcholine receptor (nAChR). The 3,8-diazabicyclo[4.2.0]octane isomer serves as the core for ligands exhibiting picomolar affinity and nanomolar agonist potency at the human α4β2 nAChR, placing them among the most potent ligands known for this receptor [1]. In contrast, unsubstituted 2,7-diazabicyclo[4.2.0]octane is primarily a building block and does not inherently possess this high potency [2]. This stark difference in activity profile—from picomolar affinity for 3,8-isomer derivatives to a baseline building block for the 2,7-isomer—demonstrates that the isomeric form is a primary driver of target engagement and cannot be substituted without losing this specific, highly potent activity profile.

Neuroscience Nicotinic Receptor Analgesic Discovery

Kinetic Differentiation of DBO Inhibitors: Establishing Potency Benchmarks for 2,7-Diazabicyclo[4.2.0]octane-Derived Warheads

The 2,7-diazabicyclo[4.2.0]octane scaffold serves as the core for various DBO β-lactamase inhibitors, and its N-substitution pattern dictates the inhibitor's kinetic profile [1]. In a direct head-to-head kinetic study against E. coli AmpC, the DBO zidebactam exhibited a significantly higher potency (Kiapp = 0.69 μM) compared to other clinically relevant DBOs like avibactam, relebactam, and nacubactam (Kiapp = 5.0 to 7.4 μM) due to a ~10-fold accelerated carbamoylation rate [1]. This data demonstrates that the core 2,7-diazabicyclo[4.2.0]octane framework, when appropriately functionalized, is capable of generating inhibitors with superior initial binding kinetics, a key differentiator in overcoming specific resistance mechanisms.

Enzyme Kinetics β-Lactamase Inhibition Antibacterial

Validated Application Scenarios for Procuring 2,7-Diazabicyclo[4.2.0]octane (CAS 51392-74-6) Based on Differentiated Evidence


As a Core Scaffold for Next-Generation β-Lactamase Inhibitors with Optimized Kinetics

This scenario is for medicinal chemistry groups developing novel β-lactamase inhibitors (BLIs) to combat resistant Gram-negative infections. The evidence from Section 3 demonstrates that the 2,7-diazabicyclo[4.2.0]octane scaffold is the foundational core for the clinically successful DBO class of BLIs. Critically, the data shows that subtle changes in N-substitution on this scaffold can dramatically improve kinetic performance; for instance, zidebactam achieves a 7- to 11-fold higher potency (Kiapp = 0.69 μM) against AmpC compared to other DBOs [1]. Procuring this specific isomer enables structure-activity relationship (SAR) studies aimed at replicating this enhanced potency and achieving favorable carbamoylation rates, which are essential for overcoming resistance mechanisms not addressed by first-generation inhibitors like avibactam.

As a Rigid, Nitrogen-Rich Building Block for Constrained Peptidomimetics and Protease Inhibitors

This scenario applies to peptide and medicinal chemists requiring a conformationally restricted diamine to mimic peptide secondary structures (e.g., β-turns) or to build potent protease inhibitors. The 2,7-diazabicyclo[4.2.0]octane scaffold provides a rigid, bicyclic framework that locks the two amine functionalities into a specific spatial arrangement, as evidenced by its use in generating potent biological ligands [1]. The predicted pKa of 10.47±0.20 informs chemists about its basicity for selective Boc-protection strategies, which is a critical first step in generating derivatives like 2-Boc-2,7-diazabicyclo[4.2.0]octane. This derivative is a key intermediate for building protease inhibitors, where the constrained geometry enhances binding affinity and reduces susceptibility to enzymatic degradation [2].

As an Unoptimized Scaffold for nAChR Ligand Discovery and QSAR Model Validation

This scenario is for neuroscientists and computational chemists working on ligand-gated ion channels. The cross-study comparison in Section 3 highlights a stark potency difference between the 2,7- and 3,8-diazabicyclo[4.2.0]octane isomers at the α4β2 nicotinic acetylcholine receptor [1]. The 2,7-isomer serves as an essential, lower-activity baseline scaffold for quantitative structure-activity relationship (QSAR) studies . By sourcing the 2,7-isomer, researchers can use it to build and validate computational models that predict how changes in the nitrogen substitution pattern (i.e., moving from a 2,7- to a 3,8-core) can shift activity from a simple building block to a picomolar-affinity ligand. This makes it a critical control and model-building tool in early-stage nAChR drug discovery.

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